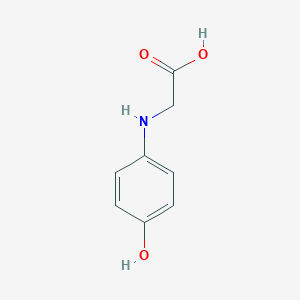

N-(4-Hydroxyphenyl)glycine

Cat. No. B087216

Key on ui cas rn:

122-87-2

M. Wt: 167.16 g/mol

InChI Key: WRUZLCLJULHLEY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04533506

Procedure details

We have found that addition of D-glutamic acid (D-GLU), D-asparagine (D-ASN), D-aspartic acid (D-ASP), or D-cysteine (D-CYS), or D-glutamine (D-GLN) in small amounts to a supersaturated solution of threonine in water brings about a preferred crystallization of the threonine in its L-form. Similarly, inclusion of the L-forms of the above additives leads to preferred crystallization of D-threonine. Further, we have found that from a supersaturated aqueous solution of D,L-asparagine, on addition of D-aspartic acid, D-glutamic acid of D-glutamine, there results a preferred crystallization of L-asparagine monohydrate; inclusion of the L-additives leads to preferred crystallization of D-asparagine monohydrate. Further, we have found that addition of L-tyrosine (TYR), L-tyrosine-p-toluene sulfonate (TpTS), L-dopa, L-dopa-p-toluene sulfonate (DpTS), L-α-methyl dopa, L-α-methyl dopa-p-toluene sulfonate (MDpTS), L-phenylalanine (PHE), L-phenylalanine-p-toluene sulfonate (PpTS), L-phenyl glycine (PG), L-phenyl glycine p-toluene sulfonate (PGpTS), L-p-methoxy phenyl glycine (pMPG) or L-p-methoxy phenyl glycine p-toluene sulfonate (pMPGpTS) to a supersaturated solution of pHPGpTS in an 0.5N aqueous solution of p-toluene sulfonic acid causes preferred precipitation of the D-form of pHPGpTS. On acidification the corresponding enantiomer of p-hydroxyphenylglycine can be obtained. Inclusion of the D-additives causes preferred precipitation of the L-form of pHPGpTS.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C@@H:2]([C:8](O)=O)[CH2:3][CH2:4][C:5]([OH:7])=O.N[C@@H:12]([C:17]([OH:19])=[O:18])CC(=O)N.N[C@@H:21](C(O)=O)CC(O)=O.N[C@@H](C(O)=O)CS.N[C@@H](C(O)=O)CCC(=O)N.N[C@H](C(O)=O)[C@@H](C)O>O>[OH:7][C:5]1[CH:4]=[CH:3][C:2]([NH:1][CH2:12][C:17]([OH:19])=[O:18])=[CH:8][CH:21]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](CCC(=O)O)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](CC(N)=O)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](CC(=O)O)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](CS)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@H](CCC(N)=O)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N[C@@H]([C@H](O)C)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

brings about a preferred crystallization of the threonine in its L-form

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Similarly, inclusion of the L-forms of the above additives leads to preferred crystallization of D-threonine

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Further, we have found that from a supersaturated aqueous solution of D,L-asparagine, on addition of D-aspartic acid, D-glutamic acid of D-glutamine, there

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a preferred crystallization of L-asparagine monohydrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

inclusion of the L-additives leads to preferred crystallization of D-asparagine monohydrate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Further, we have found that addition of L-tyrosine (TYR), L-tyrosine-p-toluene sulfonate (TpTS), L-dopa, L-dopa-p-toluene sulfonate (DpTS), L-α-methyl dopa, L-α-methyl dopa-p-toluene sulfonate (MDpTS), L-phenylalanine (PHE), L-phenylalanine-p-toluene sulfonate (PpTS), L-phenyl glycine (PG), L-phenyl glycine p-toluene sulfonate (PGpTS), L-p-methoxy phenyl glycine (pMPG) or L-p-methoxy phenyl glycine p-toluene sulfonate (pMPGpTS) to a supersaturated solution of pHPGpTS in an 0.5N aqueous solution of p-toluene sulfonic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitation of the D-form of pHPGpTS

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C=C1)NCC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |